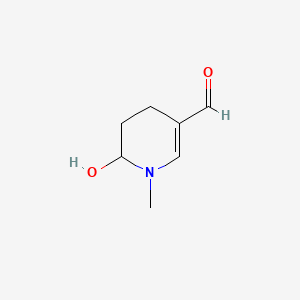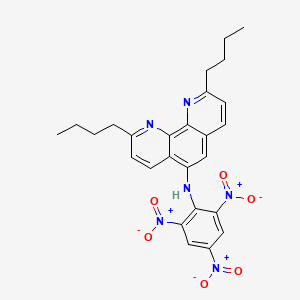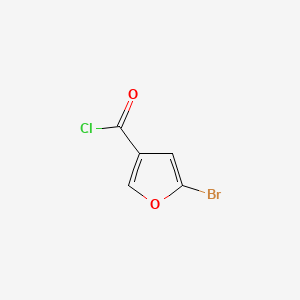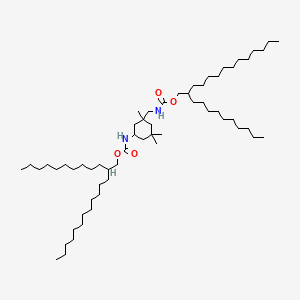
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one is a polymeric compound known for its versatile applications in various industries. This compound is formed through the polymerization of 2-oxepanone with 1,6-diisocyanatohexane and 1,6-hexanediol, resulting in a material with unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the reaction of 2-oxepanone with 1,6-hexanediol in the presence of a suitable catalyst to form a prepolymer. This prepolymer is then reacted with 1,6-diisocyanatohexane under controlled conditions to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The use of high-purity reactants and advanced catalysts ensures the production of high-quality polymer with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in polymer blends.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a scaffold for regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and high-performance composites.
Mecanismo De Acción
The mechanism of action of 2-oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with other materials, enhancing their mechanical properties. In biological applications, the polymer’s biocompatibility and biodegradability make it suitable for use in medical devices and tissue engineering .
Comparación Con Compuestos Similares
Similar Compounds
Polycaprolactone: A biodegradable polyester with similar applications in medical and industrial fields.
Polyurethane: Known for its versatility and used in a wide range of applications, including foams, coatings, and adhesives.
Polylactic Acid: A biodegradable polymer used in packaging, medical devices, and 3D printing.
Uniqueness
1,6-Diisocyanatohexane;hexane-1,6-diol;oxepan-2-one stands out due to its unique combination of mechanical strength, biocompatibility, and chemical versatility. Its ability to undergo various chemical reactions and form strong bonds with other materials makes it a valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
164250-92-4 |
|---|---|
Fórmula molecular |
C20H36N2O6 |
Peso molecular |
400.516 |
Nombre IUPAC |
1,6-diisocyanatohexane;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C8H12N2O2.C6H10O2.C6H14O2/c11-7-9-5-3-1-2-4-6-10-8-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-6H2;1-5H2;7-8H,1-6H2 |
Clave InChI |
ZPLJMDPCZDBJDM-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)OCC1.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO |
Sinónimos |
2-Oxepanone, polymer with 1,6-diisocyanatohexane and 1,6-hexanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



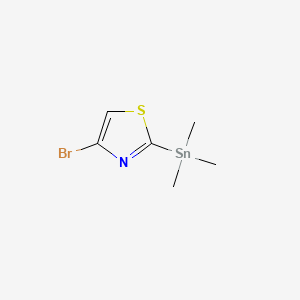


![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)
